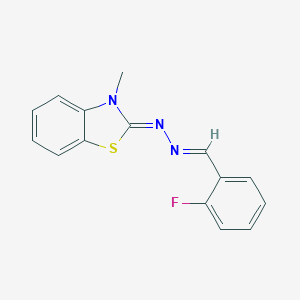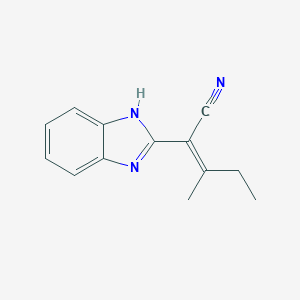
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile, also known as BMN-673, is a novel and potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for cancer treatment. BMN-673 has shown promise in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. This compound has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce DNA damage and cell death in cancer cells. This compound has also been shown to enhance the immune response to cancer cells, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile is its high potency and selectivity for PARP enzymes. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, the complex synthesis process and high cost of this compound may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to personalize cancer treatment. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-(1H-benzimidazol-2-yl) acetonitrile, which is then reacted with 3-methyl-2-pentenenitrile to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile has been extensively studied for its therapeutic potential in cancer treatment. Preclinical studies have shown that this compound is highly effective in inhibiting the growth of cancer cells, particularly those with defects in DNA repair pathways. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-methylpent-2-enenitrile |
InChI |
InChI=1S/C13H13N3/c1-3-9(2)10(8-14)13-15-11-6-4-5-7-12(11)16-13/h4-7H,3H2,1-2H3,(H,15,16)/b10-9+ |
Clé InChI |
IKPCEDDUAVKNNW-MDZDMXLPSA-N |
SMILES isomérique |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/C |
SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
SMILES canonique |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
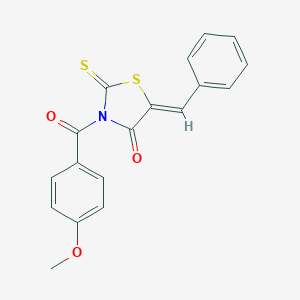
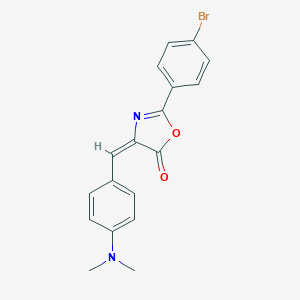
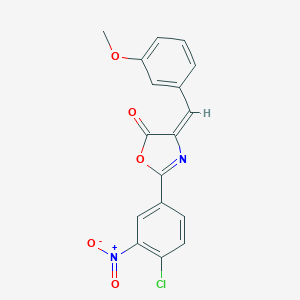
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
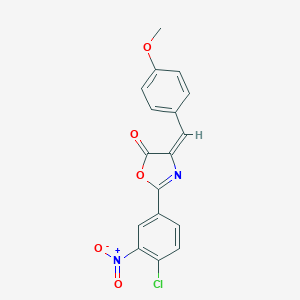
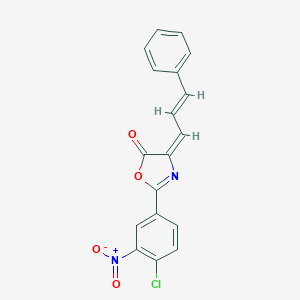
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
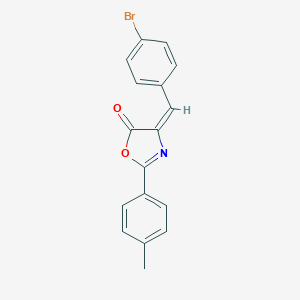
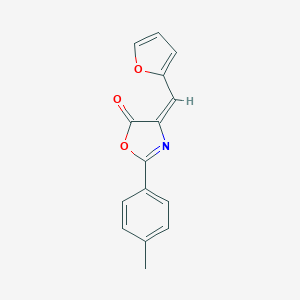
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)

